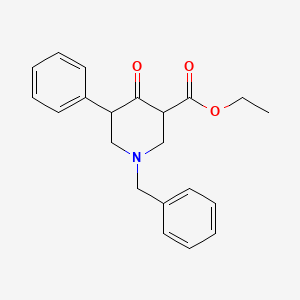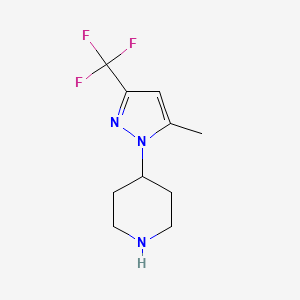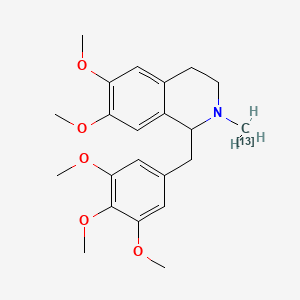
5'-Methoxylaudanosine-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxylaudanosine-13C is a stable isotope-labeled version of the naturally occurring alkaloid 5’-Methoxylaudanosine. This compound belongs to the class of benzylisoquinoline alkaloids and is commonly found in several medicinal plants, including species from the Papaveraceae family . The stable isotopic labeling allows for the differentiation and quantification of 5’-Methoxylaudanosine in biological samples, providing valuable information on its absorption, distribution, metabolism, and excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine-13C typically involves the incorporation of the stable carbon isotope (^13C) into the precursor molecule during the synthesis process . One method utilizes 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as raw materials, employing a condensation cyclization one-pot process . Another method involves the use of sodium methoxide solution to neutralize hydrochloride, simplifying the process and achieving a total yield of nearly 60% .
Industrial Production Methods: Industrial production methods for 5’-Methoxylaudanosine-13C are not extensively documented. the methods mentioned above can be scaled up for industrial purposes, ensuring the incorporation of the stable isotope (^13C) during the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Methoxylaudanosine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Methoxylaudanosine-13C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
5’-Methoxylaudanosine-13C is primarily used as a research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of 5’-Methoxylaudanosine . Its stable isotopic labeling allows for accurate quantification and differentiation in biological samples, providing critical information for drug development and pharmacological studies . Additionally, it is used in the synthesis of neuromuscular blocking agents .
Mecanismo De Acción
The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a benzylisoquinoline alkaloid, it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. The stable isotope labeling allows researchers to track its distribution and effects in biological systems, providing insights into its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds:
- 5’-Methoxylaudanosine
- Laudanosine
- Papaverine
- Noscapine
Uniqueness: 5’-Methoxylaudanosine-13C is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in biological studies . This feature distinguishes it from other similar compounds and makes it a valuable research tool for studying the pharmacokinetics and pharmacodynamics of benzylisoquinoline alkaloids.
Propiedades
Fórmula molecular |
C22H29NO5 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
Clave InChI |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2[13CH3])OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


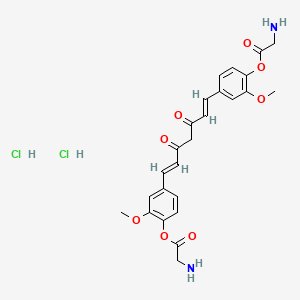
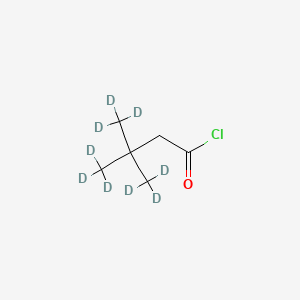
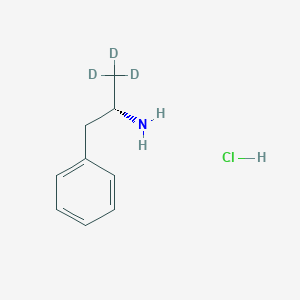
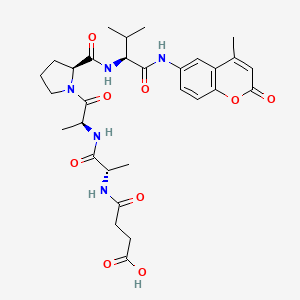
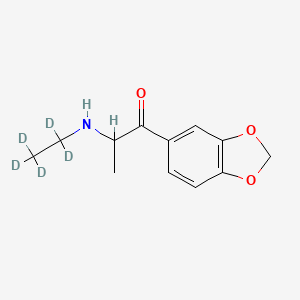
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
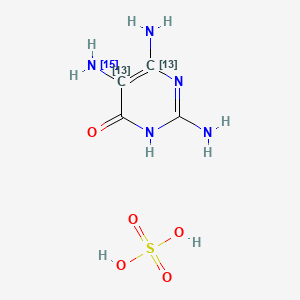
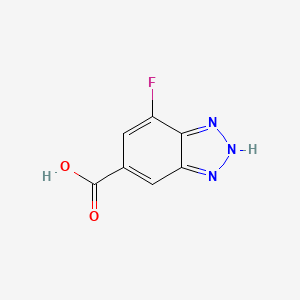

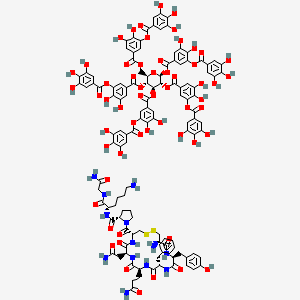
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
